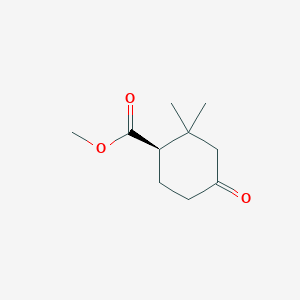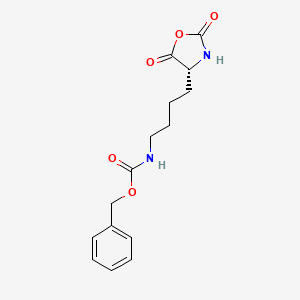![molecular formula C12H14N2O B13070727 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 5-position, an isopropyl group at the 2-position, and an aldehyde group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles
Major Products:
Oxidation: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde and its derivatives have shown potential in medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: The parent compound without the methyl, isopropyl, and aldehyde groups.
2-(Propan-2-YL)imidazo[1,2-A]pyridine: Similar structure but lacks the methyl and aldehyde groups.
5-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but lacks the isopropyl group.
Uniqueness: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methyl, isopropyl, and aldehyde groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3 |
InChI-Schlüssel |
MHSJUVDQJYLTBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
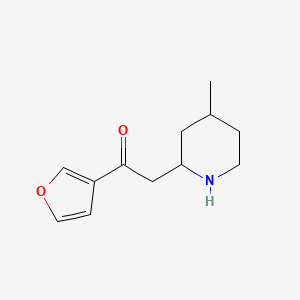
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
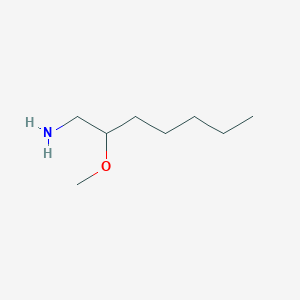
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
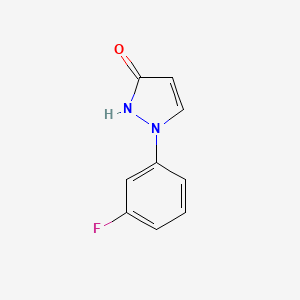
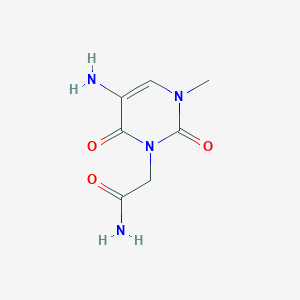

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)

